molecular formula C32H62O4 B12641710 Docosyl hydrogen sebacate CAS No. 93819-99-9

Docosyl hydrogen sebacate

Cat. No.: B12641710
CAS No.: 93819-99-9
M. Wt: 510.8 g/mol
InChI Key: ZQYGIPYHSWOVIB-UHFFFAOYSA-N
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Description

Docosyl hydrogen sebacate, also known as 9-(Docosyloxycarbonyl)nonanoic acid, is a chemical compound with the molecular formula C32H62O4 and a molecular weight of 510.83228 g/mol . This compound is an ester derived from sebacic acid and docosanol, and it is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl hydrogen sebacate can be synthesized through the esterification of sebacic acid with docosanol. The reaction typically involves heating sebacic acid and docosanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where sebacic acid and docosanol are fed into a reactor along with a catalyst. The reaction mixture is heated, and the ester product is continuously removed and purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Docosyl hydrogen sebacate undergoes various chemical reactions, including:

    Esterification: Formation of esters from acids and alcohols.

    Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst, yielding sebacic acid and docosanol.

    Oxidation: Oxidative cleavage of the ester bond under strong oxidative conditions.

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed

    Hydrolysis: Sebacic acid and docosanol.

    Oxidation: Depending on the conditions, various oxidation products of sebacic acid and docosanol.

Mechanism of Action

The mechanism of action of docosyl hydrogen sebacate involves its interaction with other molecules through ester bonds. In biological systems, it may act as a plasticizer, enhancing the flexibility and durability of polymers used in medical devices. Its biocompatibility and biodegradability make it suitable for applications in tissue engineering and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Docosyl hydrogen sebacate is unique due to its long-chain docosanol moiety, which imparts specific properties such as enhanced hydrophobicity and flexibility. This makes it particularly suitable for applications requiring high-performance plasticizers and lubricants .

Properties

CAS No.

93819-99-9

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

10-docosoxy-10-oxodecanoic acid

InChI

InChI=1S/C32H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-27-30-36-32(35)29-26-23-20-19-22-25-28-31(33)34/h2-30H2,1H3,(H,33,34)

InChI Key

ZQYGIPYHSWOVIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

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